CYP2C19 Inhibition Profile: Weak Interaction Compared to Known Inhibitors
In a standardized in vitro ADME-Tox panel, 1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one demonstrated minimal inhibition of the cytochrome P450 enzyme CYP2C19, with an IC50 value exceeding 50 µM (>50,000 nM) in human liver microsomes [1]. This data point is critical for researchers seeking building blocks with a low propensity for CYP-mediated drug-drug interactions. In comparison, known CYP2C19 inhibitors like the reference compound benzylnirvanol exhibit IC50 values in the sub-micromolar range (e.g., 0.368 µM or 368 nM) [2]. Other drugs and tool compounds show varying potencies, such as omeprazole (IC50 ~8.4 µM) and triclosan (IC50 ~0.12 µM) [3]. The high IC50 value of the target compound provides quantitative assurance of its weak interaction with this key metabolic enzyme, making it a suitable choice when designing libraries or probes where CYP inhibition is undesirable.
| Evidence Dimension | In vitro inhibition of human CYP2C19 enzyme activity |
|---|---|
| Target Compound Data | IC50 > 50 µM (>50,000 nM) |
| Comparator Or Baseline | Benzylnirvanol (reference inhibitor): IC50 = 0.368 µM (368 nM); Omeprazole: IC50 = ~8.4 µM; Triclosan: IC50 = 0.12 µM |
| Quantified Difference | Target compound is >135-fold weaker than benzylnirvanol and >417-fold weaker than triclosan. |
| Conditions | Human liver microsomes; LC/MS/MS analysis (target compound); various assay formats for comparators. |
Why This Matters
This quantitative difference in CYP inhibition allows researchers to select this compound when a low risk of metabolic interference is required, differentiating it from more potent inhibitors.
- [1] BindingDB. Entry BDBM50446754 (CHEMBL3114609): Affinity Data IC50: >5.00E+4 nM. Binding Database, 2025. View Source
- [2] EuroscreenFast. Cytochrome P450 CYP2C19 Biochemical (FAST-1202) Assay Information. EuroscreenFast, 2025. View Source
- [3] Shirasaka Y, Sager JE, Lutz JD, Davis C, Isoherranen N. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and their Contribution to Drug-Drug Interactions. Drug Metab Dispos. 2013;41(7):1414-1424. doi:10.1124/dmd.113.051722 View Source
